

An In-depth Technical Guide to 4-Amino-1-(3-pyridyl)piperidine

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Compound of Interest

Compound Name: 4-Amino-1-(3-pyridyl)piperidine

Cat. No.: B113306

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This document provides a comprehensive technical overview of **4-Amino-1-(3-pyridyl)piperidine**, a heterocyclic compound of significant interest to researchers and professionals in drug development. Its unique structure, combining a piperidine ring with a pyridyl moiety, makes it a valuable scaffold and building block in medicinal chemistry. This guide delves into its core physicochemical properties, analytical characterization, synthesis, and its strategic application in the design of novel therapeutics.

Core Molecular Profile and Physicochemical Properties

4-Amino-1-(3-pyridyl)piperidine is a distinct chemical entity whose utility is fundamentally derived from its structural and chemical characteristics. The molecule consists of a saturated piperidine ring, which imparts flexibility and can improve pharmacokinetic properties such as solubility and cell permeability. This ring is substituted at the 1-position with a 3-pyridyl group, a common bioisostere for a phenyl ring that can engage in hydrogen bonding and π -stacking interactions. The primary amine at the 4-position of the piperidine ring serves as a crucial handle for further chemical modification and as a key hydrogen bond donor.

The precise molecular weight and formula are foundational for all quantitative work, from reaction stoichiometry to analytical mass determination.

Table 1: Physicochemical and Identity Data

Property	Value	Source
Molecular Formula	C₁₀H₁₅N₃	[1]
Molecular Weight	177.25 g/mol	[1]
CAS Number	933760-08-8	[1]
Appearance	Typically a solid or oil	Inferred from related compounds

| Primary Hazards | Potential for skin, eye, and respiratory irritation. May be harmful if swallowed. | Inferred from related structures[\[2\]](#)[\[3\]](#) |

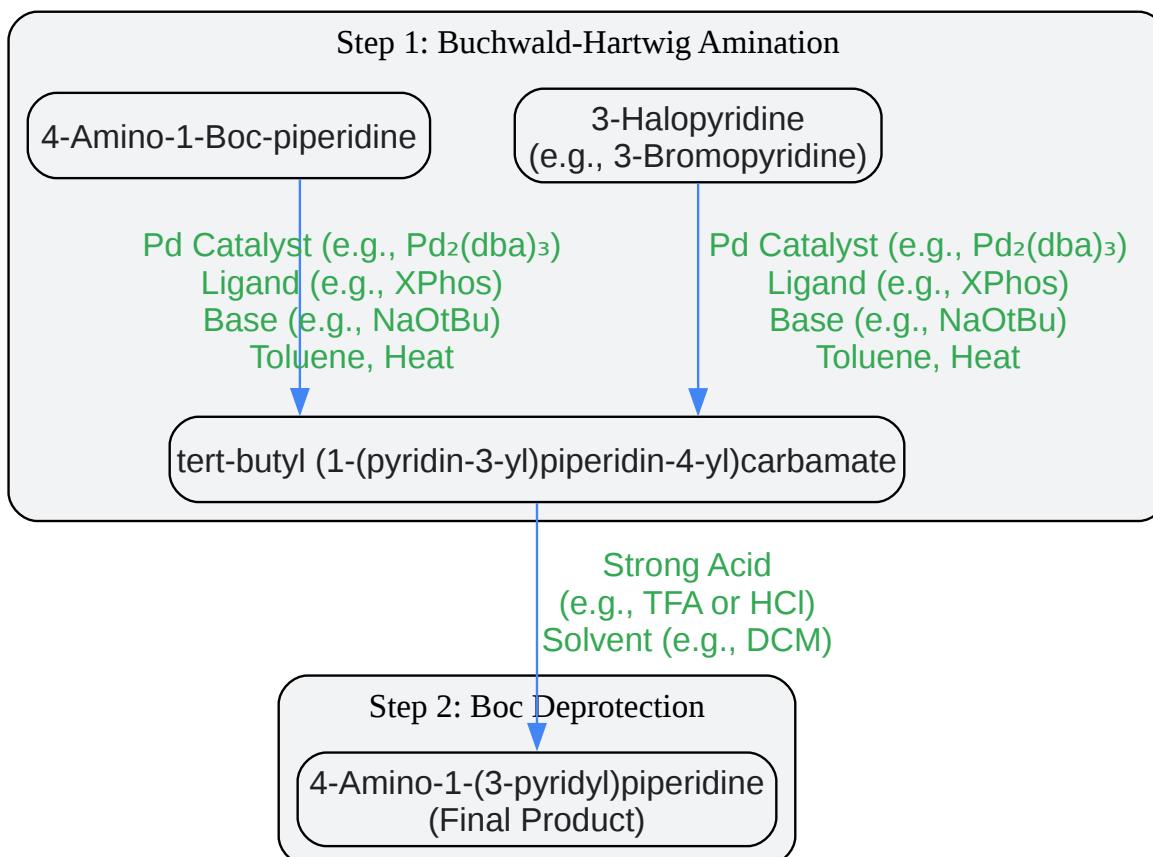
Synthesis Pathway: A Strategic Approach

The synthesis of **4-Amino-1-(3-pyridyl)piperidine** is a critical process for its utilization in research. A common and efficient strategy involves the coupling of a protected 4-aminopiperidine derivative with a suitable 3-substituted pyridine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the 4-amino moiety is essential to prevent self-condensation and other side reactions, ensuring regioselective N-arylation at the piperidine nitrogen.

A robust method for this C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is predicated on its high functional group tolerance, broad substrate scope, and typically high yields. The reaction is followed by a straightforward deprotection step to yield the final product.

Proposed Synthetic Workflow

The diagram below illustrates a logical and field-proven workflow for the synthesis of the title compound.

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Caption: Proposed two-step synthesis of **4-Amino-1-(3-pyridyl)piperidinede**.

Detailed Experimental Protocol (Exemplary)

- Buchwald-Hartwig Coupling: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-amino-1-Boc-piperidine (1.0 eq), 3-bromopyridine (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene and heat the mixture (e.g., to 100 °C) with stirring until reaction completion is observed by TLC or LC-MS analysis.
- Work-up and Isolation: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude intermediate by flash column chromatography.

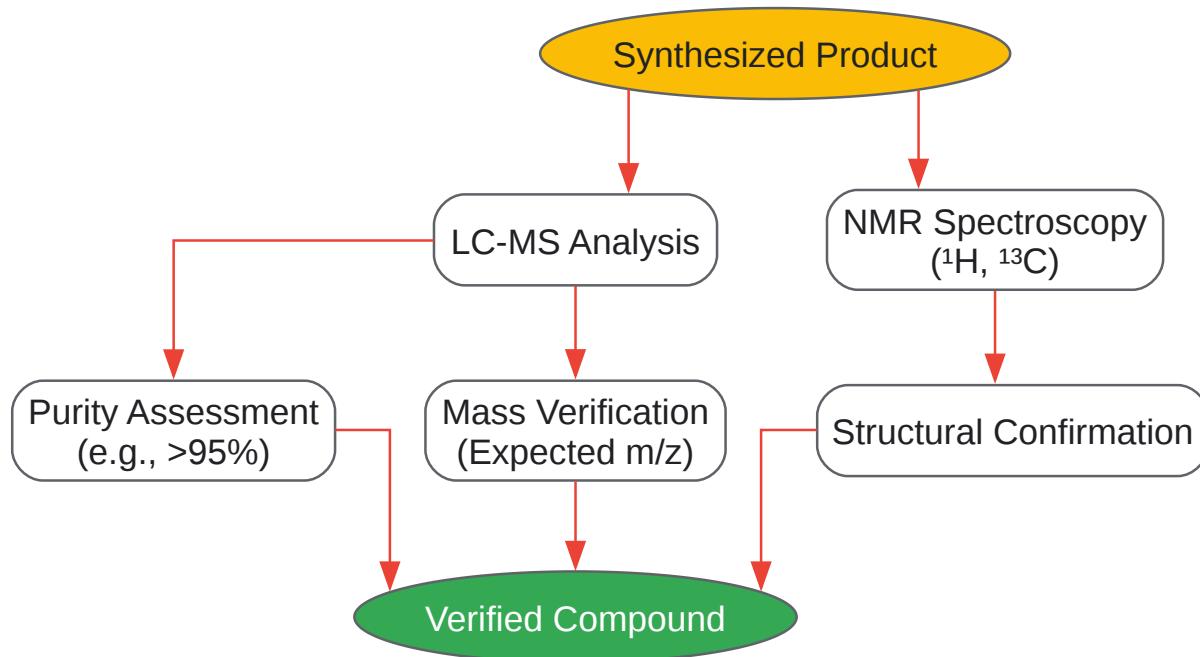
- Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature. Monitor the reaction for the disappearance of the starting material.
- Final Isolation: Upon completion, concentrate the mixture under reduced pressure. If the HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, perform an aqueous work-up with a strong base (e.g., NaOH) to neutralize the acid, followed by extraction with an organic solvent, drying, and concentration to yield **4-Amino-1-(3-pyridyl)piperidine**.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the material meets the rigorous standards required for subsequent biological screening or synthetic elaboration.

Standard Analytical Workflow

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to unequivocally validate the compound's structure and purity. High-performance liquid chromatography is the workhorse for purity assessment.



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Caption: Standard workflow for analytical validation of the final compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol is a self-validating system for determining the purity of the final compound.

- System Preparation:
 - Column: C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).[4]
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[5]
 - Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds. TFA is used as an ion-pairing agent to improve peak shape for the basic amine and pyridine moieties.
- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.[5]
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.[4]
 - Injection Volume: 10 μ L.
 - Detection: UV at 254 nm and 280 nm.[5]
 - Rationale: 254 nm is a general wavelength for aromatic systems (the pyridine ring), providing a robust signal.
- Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.

- Data Analysis: Integrate the peak corresponding to the product and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Professionals handling **4-Amino-1-(3-pyridyl)piperidine** must adhere to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound should be obtained from the supplier, data from analogous structures like 4-aminopyridine and piperidine provide a strong basis for hazard assessment.[\[3\]](#)

- Potential Hazards:
 - Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[\[3\]](#)[\[6\]](#)
 - Irritation: Causes skin irritation and serious eye damage/irritation.[\[3\]](#)
 - Organ Toxicity: May cause respiratory irritation.[\[3\]](#)
- Recommended Handling Procedures:
 - Use in a well-ventilated area or a chemical fume hood.[\[2\]](#)[\[7\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[7\]](#)
 - Avoid formation of dust and aerosols.[\[2\]](#)
 - Wash hands thoroughly after handling.[\[3\]](#)
- Storage:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[2\]](#)[\[7\]](#)
 - Store away from strong oxidizing agents and strong acids.[\[2\]](#)

Applications in Drug Discovery and Medicinal Chemistry

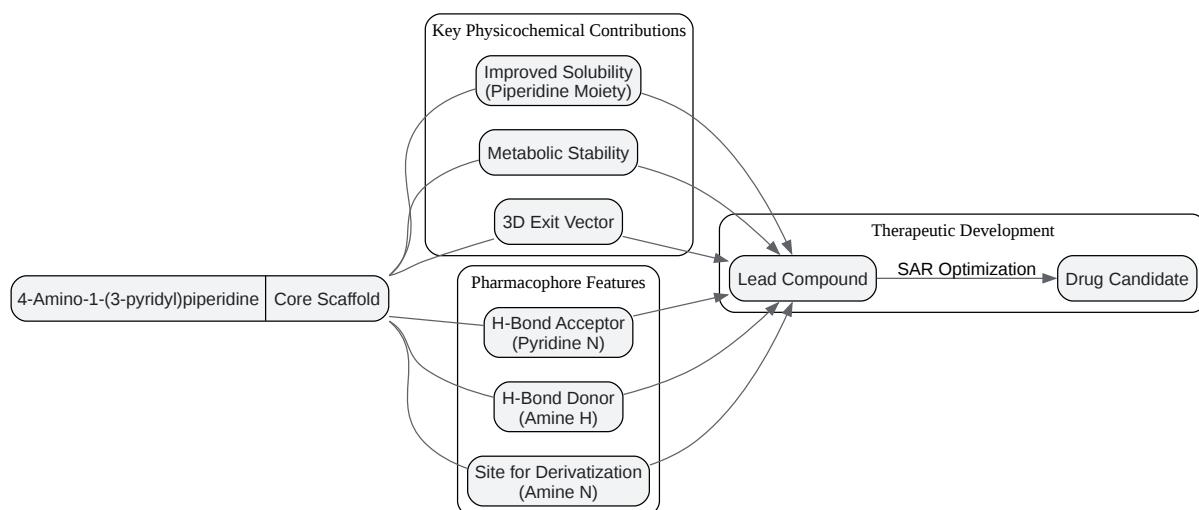
The piperidine motif is a cornerstone of modern medicinal chemistry, present in numerous approved drugs.^{[8][9]} **4-Amino-1-(3-pyridyl)piperidine** serves as a privileged scaffold, offering a three-dimensional exit vector that is highly desirable for exploring chemical space and optimizing ligand-protein interactions.

Strategic Value as a Building Block

The true power of this molecule lies in its utility as a versatile intermediate. The primary amine at the C4 position is a nucleophilic handle that can be readily functionalized, for example, via:

- Amide bond formation
- Reductive amination
- Sulfonamide formation
- Urea or thiourea synthesis

This allows for the systematic elaboration of the core structure to probe structure-activity relationships (SAR). For instance, derivatives of 4-aminopiperidines have shown significant affinity for somatostatin receptors, highlighting their potential in treating a range of pathological states.^[10] The piperidine ring itself is often associated with improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties.



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